[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate
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Overview
Description
[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzenesulfonate group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a 2-methylphenyl derivative with a thiazolidinone precursor under specific conditions to form the thiazolidinone ring.
Introduction of the Benzenesulfonate Group: The benzenesulfonate group is introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxy group.
Reduction: Reduction reactions can occur at the sulfonate group and the thiazolidinone ring.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone ring is known to interact with certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: This compound shares the methoxy and methyl groups but lacks the thiazolidinone ring and benzenesulfonate group.
4-methoxyphenyl benzenesulfonate: This compound has the benzenesulfonate group and methoxy group but lacks the thiazolidinone ring.
Uniqueness
The uniqueness of [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazolidinone ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in synthesis and a candidate for drug development.
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S3/c1-16-8-6-7-11-19(16)25-23(26)22(32-24(25)31)15-17-12-13-20(21(14-17)29-2)30-33(27,28)18-9-4-3-5-10-18/h3-15H,1-2H3/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYTYFHPIORSME-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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